molecular formula C13H10ClFN4O B2546913 5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 866844-56-6

5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2546913
CAS No.: 866844-56-6
M. Wt: 292.7
InChI Key: XFKYRDJECGVWKX-UHFFFAOYSA-N
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Description

5-(2-chloro-6-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H10ClFN4O and its molecular weight is 292.7. The purity is usually 95%.
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Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

A study explored derivatives related to the pyrazolo[3,4-d]pyrimidin-4-one scaffold, showing that compounds synthesized from 6-fluorobenzo[b]pyran-4-one demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Phosphodiesterase 9 (PDE9) Inhibition for Alzheimer's Treatment

Another study identified the first potent and selective inhibitor of PDE9, which is under preclinical development for Alzheimer's disease treatment. This compound demonstrated selective inhibition of human and murine PDE9 activity in vitro and showed potential for intracellular PDE9 inhibition, suggesting its utility in treating neurodegenerative diseases (Wunder et al., 2005).

Adenosine Kinase Inhibition for Anti-inflammatory Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives synthesized as potential adenosine kinase inhibitors highlighted their significant in vitro and in vivo anti-inflammatory effects. These findings underline the therapeutic potential of these compounds in inflammatory models, showcasing the versatility of the pyrazolo[3,4-d]pyrimidin-4-one framework in drug development (Cottam et al., 1993).

GPR39 Agonists for Metabolic Disorders

A discovery in the realm of GPR39 agonists revealed that certain kinase inhibitors acted as novel agonists for GPR39, mediated by allosteric modulation by zinc. These findings indicate potential applications in treating metabolic disorders and expanding the pharmacological landscape for GPR39-targeted therapies (Sato et al., 2016).

Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines

Studies on pyrazolo[3,4-d]pyrimidine derivatives have demonstrated their potential as anticonvulsants. These compounds, through their unique interactions with brain receptors, offer a promising avenue for developing new treatments for epilepsy and related disorders (Kelley et al., 1995).

Safety and Hazards

The safety data sheet for a similar compound, Chloro-6-fluorobenzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN4O/c1-18-12-8(5-17-18)13(20)19(7-16-12)6-9-10(14)3-2-4-11(9)15/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYRDJECGVWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.